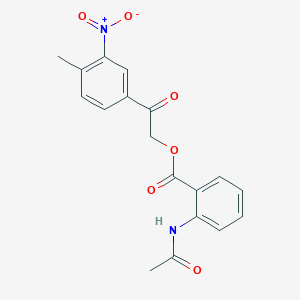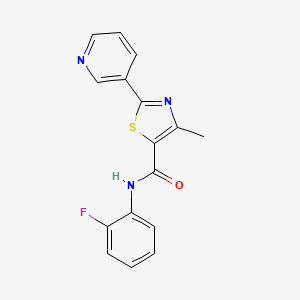![molecular formula C19H28N2O B4722390 4-[6-(3,4-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4722390.png)
4-[6-(3,4-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole
Übersicht
Beschreibung
4-[6-(3,4-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole, also known as DMHP, is a synthetic cannabinoid that has gained significant attention in recent years due to its potential applications in scientific research. DMHP is a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system.
Wirkmechanismus
4-[6-(3,4-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole exerts its effects by binding to the CB1 and CB2 receptors in the endocannabinoid system. The CB1 receptor is primarily located in the central nervous system, while the CB2 receptor is primarily located in the peripheral nervous system and immune system. 4-[6-(3,4-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole has been shown to have a higher affinity for the CB1 receptor than the CB2 receptor.
Biochemical and Physiological Effects
4-[6-(3,4-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole has been shown to have a variety of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory effects, 4-[6-(3,4-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole has been shown to have antipsychotic effects, making it a potential candidate for the treatment of schizophrenia. 4-[6-(3,4-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole has also been shown to have anxiolytic effects, making it a potential candidate for the treatment of anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[6-(3,4-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of the endocannabinoid system in a more specific and controlled manner. However, one limitation of using 4-[6-(3,4-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole in lab experiments is its relatively short half-life, which can make it difficult to study the long-term effects of the compound.
Zukünftige Richtungen
There are several future directions for research on 4-[6-(3,4-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole. One area of interest is the potential use of 4-[6-(3,4-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole in the treatment of addiction. 4-[6-(3,4-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole has been shown to reduce drug-seeking behavior in animal models of addiction, making it a potential candidate for the treatment of substance use disorders. Another area of interest is the potential use of 4-[6-(3,4-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 4-[6-(3,4-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole has been shown to have neuroprotective effects, making it a potential candidate for the treatment of these diseases. Additionally, further research is needed to fully understand the long-term effects of 4-[6-(3,4-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole on the endocannabinoid system and its potential for therapeutic use.
Wissenschaftliche Forschungsanwendungen
4-[6-(3,4-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole has been used in a variety of scientific research applications, including studies on the endocannabinoid system, drug discovery, and neurobiology. 4-[6-(3,4-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole has been shown to have potent analgesic effects, making it a potential candidate for the treatment of chronic pain. 4-[6-(3,4-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as multiple sclerosis and rheumatoid arthritis.
Eigenschaften
IUPAC Name |
4-[6-(3,4-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O/c1-14-10-11-18(13-15(14)2)22-12-8-6-5-7-9-19-16(3)20-21-17(19)4/h10-11,13H,5-9,12H2,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGMWPXBCVDSLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCCCCC2=C(NN=C2C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2-{[3-(isopropoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4722343.png)
![2-(1-cyclopentyl-4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4722347.png)

![N-{4-[2-imino-4-oxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B4722353.png)

![methyl {4-[(1,3-benzodioxol-5-ylamino)sulfonyl]-2-chlorophenoxy}acetate](/img/structure/B4722358.png)

![N-cyclopropyl-2-{[2-(2-thienyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4722371.png)

![3-{[(3-{[(3-carboxybicyclo[2.2.1]hept-2-yl)carbonyl]amino}-2,2-dimethylpropyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4722375.png)
![N,N-diethyl-2-[(3-ethyl-6-iodo-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4722398.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide](/img/structure/B4722420.png)